(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol

Medicinal Chemistry Physicochemical Profiling Ligand Design

Fragment-based screening demands the smallest, most ligand-efficient probe. Researchers cite that ethyl or propyl analogs shift logP and target kinetics, while fused imidazopyrazoles lose the critical pyrazole N-H donor required for ATP-pocket recognition. This specific N-methyl, non-fused carbinol preserves the exact geometry validated in kinase docking studies. - Only 3 rotatable bonds; meets all Rule-of-Three criteria for NMR/SPR fragment screens. - Free pyrazole N-H supports bidentate hinge interactions reported in imidazo-pyrazole SAR. - 95% purity with full analytical support, minimizing false positives in primary assays.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
Cat. No. B13256670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(C2=CNN=C2)O
InChIInChI=1S/C8H10N4O/c1-12-3-2-9-8(12)7(13)6-4-10-11-5-6/h2-5,7,13H,1H3,(H,10,11)
InChIKeyWTPPEWQMVDVRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Quality Overview of (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol


(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol (CAS 1339701‑82‑4) is a heterocyclic secondary alcohol in which a hydroxymethylene bridge directly links the C‑2 position of a 1‑methyl‑imidazole ring to the C‑4 position of an unsubstituted 1H‑pyrazole ring. Its molecular formula is C₈H₁₀N₄O (MW = 178.19 g mol⁻¹) . The molecule presents two hydrogen‑bond donors (the hydroxyl proton and the pyrazole N‑H) and three hydrogen‑bond acceptors (the hydroxyl oxygen plus two endocyclic nitrogen atoms), offering a compact yet polyvalent pharmacophore that is commercially supplied at ≥ 95 % purity by multiple independent chemical vendors .

Fragment Screening Minimal scaffold meets Rule-of-Three criteria for SPR and NMR-based fragment screens
Target Engagement Two H-bond donors support bidentate kinase hinge-region interaction studies
Scaffold Elaboration Non-fused imidazole-pyrazole core enables structure-based library synthesis

Why Generic Substitution Fails for (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol


Within the imidazole‑pyrazole alcohol series, even a one‑carbon change at the imidazole N1 position (methyl → ethyl or propyl) alters molecular weight by ≥ 14 Da, the number of rotatable bonds, and calculated lipophilicity, which directly impacts passive permeability and target‑binding kinetics . Furthermore, fusion of the two heterocycles into a single rigid system (imidazo[1,2‑b]pyrazole) eliminates the free pyrazole N‑H hydrogen‑bond donor that is critical for recognition by ATP‑binding pockets and metalloenzyme active sites [1]. Consequently, researchers cannot assume that an ethyl analog or an imidazopyrazole fused scaffold will recapitulate the same pharmacological or physicochemical profile when a protocol specifies the N‑methyl, non‑fused methanol derivative.

N-Alkyl Shift Methyl → ethyl or propyl adds lipophilic bulk and may alter passive permeability and target-binding kinetics
Fused Scaffold Imidazo[1,2-b]pyrazole eliminates the free pyrazole N-H donor required for ATP-pocket hinge binding
Ketone Analog Replacing the chiral alcohol center may shift H-bond geometry critical for enzyme active-site engagement

Quantitative Evidence to Select (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol


Molecular Architecture & Alkyl-Chain Optimization

The N‑methyl substituent delivers the lowest molecular weight (178.19 g mol⁻¹) and the fewest rotatable bonds (3) among the N‑alkyl homologs, maximizing ligand efficiency while retaining the two hydrogen‑bond donors (OH + pyrazole NH) essential for target engagement . The ethyl analog (C₉H₁₂N₄O, MW 192.22, 3 rotatable bonds) adds 14 Da of lipophilic bulk, and the propyl analog (C₁₀H₁₄N₄O, MW 206.25) adds 28 Da with a fourth rotatable bond, each increment reducing calculated aqueous solubility and increasing the probability of off‑target hydrophobic interactions [1].

Molecular Architecture Comparison
Data to verify
Target: MW 178.19, 3 rot. bonds vs Ethyl: MW 192.22, 3 rot. bonds
HBD 2, HBA 3 vs Propyl: MW ~206.25, 4 rot. bonds
Supports selection of most ligand-efficient scaffold in the N-alkyl series
Vendor-calculated descriptors; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Ligand Design

α-Glucosidase Inhibition vs. Acarbose

In the imidazole‑pyrazole conjugates bearing an aryl spacer, compound 6k (the most potent α‑glucosidase inhibitor in the series) displayed an IC₅₀ of 54.25 ± 0.67 µM, which is 6.9‑fold more potent than the clinical reference drug acarbose (IC₅₀ = 375.82 ± 1.76 µM) under identical assay conditions [1]. The (1‑methyl‑1H‑imidazol‑2‑yl)(1H‑pyrazol‑4‑yl)methanol core provides the essential hydrogen‑bond donor/acceptor architecture that docking studies revealed is critical for interaction with the α‑glucosidase active site residue Gly280 [1]. No direct IC₅₀ data for the unsubstituted target compound exist in the primary literature.

α-Glucosidase Inhibition Context
Class-level
Derivative 6k IC50 54.25 ± 0.67 µM
Acarbose IC50 375.82 ± 1.76 µM under identical conditions
Core scaffold retains H-bond features reported for enzyme active-site engagement
No direct IC50 data for the unsubstituted target compound exist
Antidiabetic Research Enzyme Inhibition Lead Optimization

Hydrogen-Bond Donor Profile vs. Fused Imidazopyrazoles

The target compound possesses two hydrogen‑bond donors (hydroxyl O‑H and pyrazole N‑H), whereas the fully fused imidazo[1,2‑b]pyrazole scaffold eliminates the pyrazole N‑H, resulting in zero HBDs and thereby abolishing a key donor interaction required for ATP‑mimetic kinase binding [1]. In kinase inhibitor design, pyrazole N‑H engagement with the hinge region is a conserved pharmacophoric feature, and its deletion in the fused scaffold reduces biochemical potency by orders of magnitude in multiple kinase assays [1].

H-Bond Donor Profile
Class-level
Target: HBD = 2 (OH + pyrazole N-H) vs Fused scaffold: HBD = 0
Bidentate hinge interaction capable vs Acceptor-only interaction limited
Free pyrazole N-H required for ATP-competitive binding mode research
Potency changes are target-dependent; literature SAR context
Medicinal Chemistry Structure‑Based Design Kinase Inhibition

Anti-Inflammatory & Anti-Angiogenic Pathway Modulation

Imidazo‑pyrazole derivatives built on the imidazole‑pyrazole scaffold (structurally related to the target compound) have demonstrated the ability to interfere with ERK1/2, AKT, and p38MAPK phosphorylation with varying potency, and to block ROS production and platelet aggregation in human platelets and HUVEC cells [1]. In direct comparative studies within this scaffold class, specific derivatives achieved low‑micromolar IC₅₀ values against selected tumor cell lines while sparing normal cells, indicating that the core architecture (non‑fused, N‑methyl‑imidazole‑pyrazole) is a productive template for multi‑target anti‑cancer/anti‑inflammatory agents [1].

Multi-Pathway Modulation Evidence
Class-level
Human platelet assays HUVEC cell models
ERK1/2, AKT, p38MAPK phosphorylation; ROS production readouts
Scaffold topology supports multi-kinase pathway interrogation studies
Derivative-dependent IC50 values reported; target compound not directly assayed
Inflammation Cancer Biology Signal Transduction

Application Scenarios for (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol


Fragment-Based Drug Discovery (FBDD) with Minimal Pharmacophore

With MW = 178.19 g mol⁻¹ and only three rotatable bonds, (1‑methyl‑1H‑imidazol‑2‑yl)(1H‑pyrazol‑4‑yl)methanol meets all Rule‑of‑Three criteria for fragment screening. Procurement of this specific compound rather than its ethyl or propyl analogs provides the smallest, most soluble member of the series, maximizing the likelihood of detecting weak but ligand‑efficient binding events in SPR or NMR‑based fragment screens [1]. The two hydrogen‑bond donors enable bidentate hinge‑region interactions with kinase ATP pockets, as validated by scaffold‑level SAR in the imidazo‑pyrazole literature [2].

Synthesis of α-Glucosidase Inhibitor Libraries

The target compound serves as the core alcohol intermediate for constructing aryl‑spaced bis‑diazole conjugates that have demonstrated up to 6.9‑fold greater α‑glucosidase inhibition than acarbose (IC₅₀ 54.25 µM vs. 375.82 µM) [1]. Researchers should select this specific compound rather than the ketone analog (which lacks the chiral alcohol center) to preserve the hydrogen‑bond donor geometry that docking studies have shown to engage Gly280 in the enzyme active site [1].

Anti-Inflammatory & Anti-Angiogenic Probe Development

Derivatives built on the non‑fused imidazole‑pyrazole scaffold have been shown to block ROS production, platelet aggregation, and p38MAPK phosphorylation in human platelets and HUVEC cells [1]. The target compound provides the essential free pyrazole N‑H that is absent in fused imidazopyrazole scaffolds, making it the appropriate starting material for synthesizing probe molecules intended to interrogate ATP‑competitive kinase inhibition or redox‑regulatory pathways [1].

Antibacterial Scaffold Elaboration for ESKAPE Pathogens

Hoffmann‑La Roche patents (US 2020/0290998 A1, granted as US 11,390,604) have established that imidazole‑pyrazole derivatives bearing the non‑fused, N‑substituted architecture exhibit antibacterial activity against drug‑susceptible and drug‑resistant Acinetobacter baumannii [1]. Procurement of the methanol‑bridged scaffold rather than ketone or fused analogs ensures the correct regio‑connectivity and hydrogen‑bonding profile required for iterative SAR exploration in antibacterial lead discovery [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Minimal fragment scaffold meeting Rule-of-Three criteria
Ligand-efficiency binding screens (SPR, NMR)
α-Glucosidase inhibitor library synthesis
Core alcohol H-bond donor geometry for enzyme engagement
Enzyme active-site docking and SAR validation
Anti-inflammatory & anti-angiogenic probe development
Free pyrazole N-H donor for kinase hinge-region binding
Kinase phosphorylation pathway assays (p38MAPK, ERK1/2, AKT)
Antibacterial scaffold elaboration
Non-fused imidazole-pyrazole connectivity for SAR exploration
Drug-resistant strain screening and iterative lead optimization
Quote Request

Request a Quote for (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.